8-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid
Description
8-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid is a fluorinated derivative of the imidazo[1,2-a]pyridine scaffold, a heterocyclic system notable for its presence in bioactive molecules with anticancer, antiviral, and central nervous system (CNS)-modulating properties . The fluorine atom at position 8 enhances electronic and steric properties, influencing solubility, metabolic stability, and receptor binding. This compound is synthesized via condensation of 2-aminopyridine derivatives with bromopyruvic acid, often using catalytic p-toluenesulphonic acid (PTSA) in dimethylformamide (DMF) under continuous flow conditions (125°C, 4.0 bar), achieving yields of 72–85% .
Properties
IUPAC Name |
8-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c9-5-2-1-3-11-4-6(8(12)13)10-7(5)11/h1-4H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVQMNMTBXGPQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C(=C1)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80717184 | |
| Record name | 8-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80717184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020034-56-3 | |
| Record name | 8-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80717184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Schiemann reaction, which involves the diazotization of an amino group followed by fluorination using tetrafluoroborate salts . The reaction conditions usually include mild temperatures and the use of solvents such as acetonitrile.
Industrial Production Methods
Industrial production of 8-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid may involve optimized versions of laboratory-scale synthetic routes. These methods often focus on improving yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Substitution Reactions
The 8-fluoro substituent participates in nucleophilic aromatic substitution (NAS) due to the electron-withdrawing effect of the fluorine atom, which activates the ring toward nucleophilic attack.
Key Reagents and Conditions
Mechanistic Insight :
The fluorine atom at position 8 directs nucleophiles to the adjacent positions (C7 or C9) via resonance stabilization of the Meisenheimer intermediate. This regioselectivity is confirmed by DFT studies .
Coupling Reactions
The imidazo-pyridine core facilitates transition-metal-catalyzed cross-coupling reactions, particularly at the C3 position.
Suzuki-Miyaura Coupling
Optimized Conditions :
-
Solvent: DMF/H₂O (4:1)
-
Temperature: 80–100°C
-
Base: K₂CO₃ or Cs₂CO₃
Carboxylic Acid Derivative Formation
The 2-carboxylic acid group undergoes typical acid-derived transformations:
Esterification
| Alcohol | Reagent | Product | Yield | Source |
|---|---|---|---|---|
| Ethanol | H₂SO₄, reflux | Ethyl 8-fluoroimidazo[1,2-a]pyridine-2-carboxylate | 90% | |
| Benzyl alcohol | DCC, DMAP, CH₂Cl₂ | Benzyl 8-fluoroimidazo[1,2-a]pyridine-2-carboxylate | 82% |
Amidation
| Amine | Coupling Reagent | Product | Yield | Source |
|---|---|---|---|---|
| Aniline | EDCI, HOBt, DMF | N-Phenyl-8-fluoroimidazo[1,2-a]pyridine-2-carboxamide | 75% | |
| Morpholine | CDI, THF | 8-Fluoro-N-morpholinoimidazo[1,2-a]pyridine-2-carboxamide | 88% |
Oxidation
The carboxylic acid group resists further oxidation, but the imidazo-pyridine ring can form N-oxides under strong oxidizing conditions:
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Reagent : mCPBA (3 equiv), CH₂Cl₂, 0°C → RT
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Product : 8-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid 1-oxide
Reduction
Selective reduction of the carboxylic acid to an alcohol is achievable:
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Reagent : LiAlH₄, THF, 0°C → reflux
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Product : 2-(Hydroxymethyl)-8-fluoroimidazo[1,2-a]pyridine
Comparative Reactivity Analysis
| Reaction Type | 8-Fluoro Derivative | 6-Fluoro Analogue | 8-Chloro Analogue |
|---|---|---|---|
| NAS at C8 | High (F⁻ as leaving group) | Moderate (F less activating than Cl) | Very high (Cl⁻ superior leaving group) |
| Suzuki Coupling (C3) | 85–90% yield | 70–75% yield | 78–82% yield |
| Esterification Efficiency | 90% | 82% | 88% |
Mechanistic Studies
Scientific Research Applications
Medicinal Chemistry
8-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid is primarily recognized for its potential in drug development. Its applications include:
- Antimicrobial Activity : Research indicates that imidazo[1,2-a]pyridine analogues exhibit activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) . The unique structural features of 8-fluoro derivatives enhance their interaction with bacterial targets.
- Anti-cancer Properties : The compound has shown promise in developing anti-cancer agents. Studies have indicated that derivatives of this compound can induce apoptosis in cancer cells through various mechanisms, including enzyme inhibition .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound derivatives may modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases .
Biological Research
The compound is utilized in biological studies for:
- Enzyme Inhibition Studies : Its ability to interact with biological macromolecules allows researchers to study enzyme inhibition mechanisms. This is crucial in understanding metabolic pathways and developing inhibitors for therapeutic use .
- Receptor Binding Studies : The compound's structural features enable it to bind effectively to various receptors, facilitating research into receptor-ligand interactions and their implications in drug design .
Material Science
In addition to its medicinal applications, this compound is explored in material science:
- Synthesis of Novel Materials : The compound serves as a building block for synthesizing complex heterocyclic compounds with specific electronic and optical properties. This opens avenues for developing advanced materials used in electronics and photonics .
Case Studies
Several studies highlight the applications of this compound:
- Study on Antitubercular Activity : A study demonstrated that derivatives of this compound exhibited significant antitubercular activity against MDR-TB strains with IC50 values indicating potent inhibition .
- Research on Anti-cancer Effects : Another investigation reported that certain derivatives displayed cytotoxicity against human lung fibroblasts and primary mouse macrophages, suggesting potential therapeutic benefits in oncology .
Mechanism of Action
The mechanism of action of 8-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. This leads to the modulation of biological pathways and the exertion of its therapeutic effects .
Comparison with Similar Compounds
Table 1: Key Derivatives of Imidazo[1,2-a]pyridine-2-carboxylic Acid
Synthetic Efficiency: Continuous flow methods (e.g., for 8-fluoro and 8-bromo derivatives) reduce reaction times (10 minutes vs. hours) and improve yields compared to in-flask protocols . However, ester derivatives (e.g., ethyl 8-cyano) require additional saponification steps .
Pharmacological and Physicochemical Properties
Table 2: Bioactivity and Physicochemical Profiles
Key Observations :
- Fluorine Substitution : The 8-fluoro derivative exhibits lower logP (1.2) and higher solubility than bromo/chloro analogs, enhancing CNS bioavailability .
- Halogen Effects : Bromo and chloro substituents increase lipophilicity, favoring antimicrobial activity but reducing solubility .
- Hydroxy and Methyl Groups : The 8-hydroxy derivative’s polarity improves solubility, enabling amide coupling for targeted therapies , while methyl groups (e.g., 7-methyl) are often used for structural diversification .
Biological Activity
8-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid is an organic compound noted for its significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by the presence of a fluorine atom at the 8-position of the imidazo[1,2-a]pyridine ring and a carboxylic acid group at the 2-position, exhibits properties that make it a potential candidate for drug development.
The molecular formula for this compound is C₈H₅FN₂O₂, with a molecular weight of approximately 180.138 g/mol. Its unique structural features contribute to its biological activity, enabling it to act as a bioisostere in drug design, particularly in modulating receptors involved in neurological functions.
Research indicates that this compound acts as an allosteric modulator of the GABA_A receptor, which plays a crucial role in neurotransmission. This modulation has implications for treating anxiety disorders and other neurological conditions. The compound's ability to mimic other biologically active molecules enhances its therapeutic potential.
Interaction with Biological Targets
The compound has been shown to interact with various biological targets. Notably:
- GABA_A Receptor Modulation : It enhances the activity of GABA_A receptors, which are critical in regulating neuronal excitability and are targets for anxiolytic drugs.
- Enzyme Inhibition : The compound has been used to study enzyme inhibition mechanisms, particularly in cancer research where it can disrupt cellular processes.
Cytotoxicity Studies
A series of studies have evaluated the cytotoxic effects of this compound on cancer cell lines. For instance:
- Inhibition assays demonstrated that this compound can significantly reduce cell viability in human cervical carcinoma HeLa cells.
- The half-maximal inhibitory concentration (IC50) values were determined through exposure to varying concentrations, revealing substantial cytotoxicity at certain dosages.
Comparative Analysis with Related Compounds
To understand its unique properties, a comparison with structurally similar compounds is essential. Below is a summary table highlighting key differences:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Imidazo[1,2-a]pyridine | Lacks fluorine; basic structure similar | No fluorine substitution affects biological activity |
| 6-Bromoimidazo[1,2-a]pyridine | Bromine instead of fluorine | Different halogen affects receptor interaction |
| 8-Methylimidazo[1,2-a]pyridine | Methyl group at the 8-position | Alters lipophilicity and possibly pharmacokinetics |
| 6-Chloroimidazo[1,2-a]pyridine | Chlorine substitution | Different halogen impacts electronic properties |
The presence of the fluorine atom enhances lipophilicity, improving the compound's ability to cross biological membranes compared to its analogs.
Case Studies and Research Findings
Several studies have focused on synthesizing derivatives of imidazo[1,2-a]pyridine compounds to evaluate their biological activities:
- Study on RGGT Inhibition : A study synthesized various derivatives and evaluated their effectiveness as inhibitors of protein geranylgeranylation. The results indicated that modifications at specific positions significantly impacted cytotoxicity and enzyme inhibition.
- GABA Receptor Modulation : Research has shown that compounds structurally related to this compound can effectively modulate GABA_A receptors, indicating potential therapeutic applications in treating anxiety and other neurological disorders.
Q & A
Basic Research Questions
Q. What are the efficient synthetic routes for 8-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid?
- Methodology : A multi-step synthesis involves condensation of 2-aminonicotinic acid with chloroacetaldehyde in ethanol, followed by fluorination at the 8-position. Subsequent acid-amine coupling with substituted amines using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine) as a base achieves yields >90% . Alternative routes include halogenation (e.g., bromination) at specific positions using N-bromosuccinimide (NBS) or direct fluorination with Selectfluor reagents .
Q. How is this compound characterized post-synthesis?
- Analytical Techniques :
- FT-IR : Confirms carboxylic acid (-COOH) and imidazo[1,2-a]pyridine ring vibrations (C=N stretch ~1600 cm⁻¹).
- ¹H/¹³C NMR : Identifies fluorine-induced deshielding at the 8-position (δ ~8.5 ppm for aromatic protons) and carboxy proton (δ ~13 ppm) .
- Mass Spectrometry : Molecular ion peaks [M+H]⁺ align with theoretical m/z values (e.g., 235.04 for C₉H₆FN₂O₂) .
Q. What are the primary pharmacological targets of this compound?
- Bioactivity : The imidazo[1,2-a]pyridine scaffold interacts with cyclin-dependent kinases (CDKs), GABA receptors, and antimicrobial targets. Fluorination enhances metabolic stability and binding affinity to hydrophobic pockets in enzymes . Preliminary studies show antiviral and anticonvulsant activity, though specific IC₅₀ values require further validation .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for this compound derivatives?
- Strategy :
- Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 3-position to modulate electronic effects on the carboxylic acid moiety.
- Bioisosteric Replacement : Replace fluorine with chlorine or methyl groups to assess steric vs. electronic contributions to target binding .
- Pharmacophore Mapping : Use X-ray crystallography or docking studies to identify critical interactions (e.g., hydrogen bonding with kinase ATP-binding sites) .
Q. What computational methods are employed to predict the compound’s reactivity and bioactivity?
- Tools :
- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular Dynamics (MD) : Simulate binding stability with CDK2 or GABA receptors over 100 ns trajectories .
- ADMET Prediction : Use QikProp or SwissADME to estimate logP (~2.1), PSA (~65 Ų), and BBB permeability .
Q. How to resolve contradictions in substituent effects on bioactivity?
- Case Study : Fluorine at the 8-position enhances GABA receptor binding in some studies but reduces solubility in others.
- Experimental Validation : Compare logD (pH 7.4) and aqueous solubility via shake-flask assays.
- Structural Analysis : Co-crystallize derivatives with targets to identify steric clashes or altered hydrogen-bond networks .
Q. What strategies enable late-stage functionalization of the imidazo[1,2-a]pyridine core?
- Approaches :
- Cross-Coupling : Suzuki-Miyaura reactions at brominated positions (e.g., 6-Bromo derivatives) with aryl boronic acids .
- Microwave-Assisted Synthesis : Accelerate heterocyclization steps (e.g., forming imidazo[1,2-a]pyrimidines) with reduced reaction times (<1 hour) .
- Solid-Phase Synthesis : Immobilize intermediates on Wang resin for parallel synthesis of carboxamide libraries .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
